molecular formula C11H9NO B1314989 8-Acetylquinoline CAS No. 56234-20-9

8-Acetylquinoline

Cat. No.: B1314989
CAS No.: 56234-20-9
M. Wt: 171.19 g/mol
InChI Key: SHVCKCOMBWIPBE-UHFFFAOYSA-N
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Description

8-Acetylquinoline is a quinoline derivative featuring an acetyl group (-COCH₃) substituted at the 8-position of the quinoline ring. Quinoline, a heterocyclic aromatic compound with a nitrogen atom at position 1, serves as a scaffold for numerous bioactive molecules. The acetyl group introduces electron-withdrawing effects, altering electronic distribution, solubility, and intermolecular interactions compared to parent quinoline or other substituted derivatives.

Quinoline derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and enzyme-modulating effects . The 8-position substitution is particularly significant due to its influence on metal chelation (e.g., 8-hydroxyquinoline’s role as a chelator ) and binding to biological targets (e.g., 8-aminoquinoline’s antimalarial activity ).

Preparation Methods

Direct Acetylation of 8-Hydroxyquinoline

One of the most straightforward approaches to prepare 8-Acetylquinoline derivatives is through the acetylation of 8-hydroxyquinoline or its derivatives. This method typically involves the reaction of 8-hydroxyquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Procedure Example

  • Reactants: 8-hydroxyquinoline, acetyl chloride, aluminum chloride (AlCl3), nitrobenzene (solvent)
  • Conditions: The mixture is stirred and heated at approximately 70 °C for 12 hours.
  • Workup: After reaction completion, the mixture is cooled, treated with ice and dilute hydrochloric acid to separate phases, followed by steam distillation to remove nitrobenzene. The aqueous phase is then neutralized to precipitate the acetylated product.
  • Yield and Purification: The product is crystallized from distilled water to obtain pure this compound.

This method was demonstrated in the synthesis of 5-acetyl-8-hydroxyquinoline, which is closely related structurally and mechanistically to this compound, indicating the feasibility of direct acetylation at the quinoline ring.

Step Details
Starting material 8-hydroxyquinoline (43.5 g, 0.3 mol)
Acetylating agent Acetyl chloride (25.1 g, 0.32 mol)
Catalyst Aluminum chloride (100 g, 0.75 mol)
Solvent Nitrobenzene
Temperature 70 °C
Reaction time 12 hours
Workup Ice, 10% HCl, steam distillation
Product isolation Precipitation, neutralization, crystallization
Product 5-acetyl-8-hydroxyquinoline

Synthesis via Functionalization of 8-Methylquinoline

Another approach involves the functionalization of 8-methylquinoline derivatives, which can be converted into this compound through oxidation or palladium-catalyzed coupling reactions.

Palladium-Catalyzed Oxidative Functionalization

  • Reactants: 8-methylquinoline or substituted 8-methylquinoline, aryl iodides or esters
  • Catalysts: Palladium acetate, silver carbonate, potassium acetate
  • Solvent: Mixed solvent of hexafluoroisopropanol and glacial acetic acid (3:7 v/v)
  • Conditions: Sealed tube, heated at 130 °C for 24 hours
  • Workup: Dilution with ethyl acetate, washing with saturated sodium carbonate, drying, filtration, and purification by column chromatography.

This method allows the introduction of formyl or acetyl groups at the 8-position via oxidative coupling, which can be further transformed into acetyl derivatives.

Step Details
Starting material 8-methylquinoline (0.1 mmol)
Coupling partner 4-iodobenzoic acid methyl ester (0.15 mmol)
Catalysts Pd(OAc)2 (0.01 mmol), Ag2CO3 (0.15 mmol), KOAc (0.12 mmol)
Solvent Hexafluoroisopropanol/glacial acetic acid (3:7)
Temperature 130 °C
Reaction time 24 hours
Workup Extraction, washing, drying, chromatography
Product 4-(quinoline-8-formyl)methyl benzoate (intermediate)

Indirect Preparation via 8-Hydroxyquinoline Synthesis Followed by Acetylation

The synthesis of 8-hydroxyquinoline itself is a critical precursor step for preparing this compound. A patented process involves the reaction of o-aminophenol and o-nitrophenol with acrolein or its derivatives in acidic aqueous media, followed by isolation of 8-hydroxyquinoline with high purity and yield.

Key Features of the Process

  • Reactants: o-aminophenol, o-nitrophenol, acrolein or acrolein derivatives
  • Catalysts: Mineral acids (e.g., hydrochloric acid) or mixtures with organic acids (e.g., acetic acid)
  • Procedure: Gradual addition of o-nitrophenol solution in acrolein to an aqueous acid solution of o-aminophenol at 90–120 °C
  • Yields: Molar conversion of phenols to 8-hydroxyquinoline can reach up to 80%
  • Purity: High purity product suitable for further functionalization

After obtaining 8-hydroxyquinoline, acetylation can be performed as described in method 1 to yield this compound.

Parameter Conventional Method Improved Method (Patent)
Reactants o-aminophenol, o-nitrophenol, acrolein Same, but with controlled addition
Acid medium Hydrochloric acid Hydrochloric acid + acetic acid
Temperature 104–110 °C 104–110 °C
Reaction time 3 hours total 3 hours total
Molar conversion (%) 42–68% Up to 80%
Product purity Moderate High

Summary Table of Preparation Methods

Method Starting Material(s) Key Reagents/Catalysts Conditions Yield/Purity Notes
Direct acetylation of 8-hydroxyquinoline 8-hydroxyquinoline Acetyl chloride, AlCl3 70 °C, 12 h High purity, good yield Straightforward, classical Friedel-Crafts type
Palladium-catalyzed oxidative functionalization 8-methylquinoline Pd(OAc)2, Ag2CO3, KOAc 130 °C, 24 h Moderate to high Allows functional group diversity
Synthesis via 8-hydroxyquinoline precursor o-aminophenol, o-nitrophenol, acrolein Mineral acid, organic acid 90–120 °C, gradual addition Up to 80% conversion High purity 8-hydroxyquinoline precursor

Research Findings and Analysis

  • The gradual addition of o-nitrophenol in acrolein to o-aminophenol in acidic media significantly improves yield and purity of 8-hydroxyquinoline, which is a key intermediate for this compound synthesis.
  • Direct acetylation using acetyl chloride and aluminum chloride in nitrobenzene is effective for introducing the acetyl group at the quinoline ring, with controlled temperature and reaction time critical for product quality.
  • Palladium-catalyzed oxidative coupling offers a versatile route to functionalize 8-methylquinoline derivatives, enabling the synthesis of various quinoline-based acetyl or formyl compounds, which can be further converted to this compound.

These methods collectively provide a comprehensive toolkit for the preparation of this compound, balancing yield, purity, and synthetic flexibility.

Chemical Reactions Analysis

Types of Reactions: 8-Acetylquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-8-carboxylic acid.

    Reduction: Reduction reactions can convert it into 8-ethylquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles are employed under appropriate conditions.

Major Products:

Scientific Research Applications

Medicinal Applications

8-Acetylquinoline and its derivatives exhibit a range of biological activities that make them promising candidates in pharmacology.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound derivatives. For instance, complexes of 8-hydroxyquinoline with metal ions such as zinc and copper have demonstrated cytotoxic effects against various cancer cell lines, including hepatoma and non-small-cell lung cancer cells. The mechanism involves the chelation of metal ions, which enhances the therapeutic potential of these compounds by inducing apoptosis in cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

Compound TypeTarget Cancer TypeIC50 (µM)Reference
Zinc ComplexHepatoma5.2Chan et al., 2013
Copper ComplexNon-small-cell lung cancer3.7Lam et al., 2016
5,7-Dihalo-SubstitutedOvarian cancer4.5Zhai et al., 2010

Antiviral Properties

Recent investigations have also explored the antiviral potential of this compound derivatives against viruses such as dengue. Novel derivatives synthesized showed significant inhibitory activity, with selectivity indices indicating their potential as antiviral agents .

Table 2: Antiviral Activity of this compound Derivatives

CompoundVirus TargetedIC50 (µM)CC50 (µM)Selectivity Index
Iso-Pr SubstitutedDengue Virus3.0316.065.30
Iso-Bu SubstitutedDengue Virus0.4919.3939.5

Neuroprotective Applications

The neuroprotective properties of this compound are attributed to its ability to chelate metal ions such as iron, which are implicated in neurodegenerative diseases like Alzheimer's disease. By reducing metal ion-induced oxidative stress, these compounds can potentially mitigate neuronal damage .

Table 3: Neuroprotective Effects of Metal Chelation

Metal IonEffectReference
IronReduces oxidative stressHirbod et al., 2017
ZincInhibits amyloid plaque formationZhang et al., 2008

Material Science Applications

In addition to biological applications, this compound is utilized in material science, particularly in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

The compound serves as an electron transport material in OLEDs due to its favorable electronic properties, enhancing device efficiency and stability .

Table 4: Properties of OLEDs Utilizing this compound

PropertyValue
Electron MobilityHigh
StabilityEnhanced

Case Studies

Several case studies have documented the synthesis and application of various derivatives of this compound.

Case Study: Synthesis of Anticancer Agents

A recent study focused on synthesizing a series of novel derivatives incorporating coumarin and this compound moieties, evaluating their activity against acetylcholinesterase and butyrylcholinesterase enzymes which are relevant for Alzheimer's treatment. These compounds exhibited promising inhibitory activities with IC50 values significantly lower than the standard drug donepezil .

Case Study: Development of Antiviral Compounds

Another case study investigated the synthesis of new derivatives aimed at combating viral infections, specifically targeting dengue virus serotype 2. The study's findings indicated that structural modifications could enhance antiviral efficacy, paving the way for further research into therapeutic applications .

Mechanism of Action

The mechanism of action of 8-Acetylquinoline varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In biological systems, it may chelate metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Physicochemical Properties

The substituent at the 8-position critically determines the compound’s electronic properties, solubility, and bioavailability. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Solubility Electronic Effects
8-Acetylquinoline -COCH₃ C₁₁H₉NO 171.20 Low (hydrophobic) Electron-withdrawing
8-Hydroxyquinoline -OH C₉H₇NO 145.16 Moderate (polar) Electron-donating (resonance)
8-Aminoquinoline -NH₂ C₉H₈N₂ 144.18 Moderate Electron-donating (inductive)
8-Methoxyquinoline -OCH₃ C₁₀H₉NO 159.19 Low-moderate Electron-donating (resonance)
8-Chloro-6-fluoroquinoline -Cl, -F C₉H₅ClFN 185.60 Very low Electron-withdrawing (halogens)

Key Observations :

  • Solubility: this compound’s acetyl group reduces water solubility compared to 8-hydroxy- or 8-aminoquinoline, which form hydrogen bonds. This hydrophobicity may enhance membrane permeability but limit aqueous applications .
  • Electronic Effects: The acetyl group withdraws electron density via induction, reducing the basicity of the quinoline nitrogen compared to electron-donating groups (-OH, -NH₂) .

8-Hydroxyquinoline Derivatives

  • Metal Chelation: 8-Hydroxyquinoline (8-HQ) and its derivatives (e.g., 5,7-dichloro-8-HQ) exhibit strong chelation of transition metals (e.g., Cu²⁺, Fe³⁺), enabling antimicrobial and anticancer activity . For example, 7-morpholinomethyl-8-hydroxyquinoline shows cytotoxicity and antimicrobial effects by disrupting metal homeostasis .

8-Aminoquinoline Derivatives

  • Antimalarial Activity: Primaquine-related compounds (e.g., 8-[(4-aminopentyl)amino]-6-methoxyquinoline) target Plasmodium vivax hypnozoites, highlighting the role of the amino group in antiparasitic activity .
  • Synthetic Flexibility: The amino group facilitates derivatization into urea or acetamide hybrids (e.g., melatonin-quinoline conjugates), broadening pharmacological scope .

This compound (Inferred Properties)

  • Reduced Chelation : Unlike 8-HQ, the acetyl group lacks a hydroxyl proton for metal coordination, likely diminishing chelation-based activity.
  • Enhanced Lipophilicity : Increased hydrophobicity may improve blood-brain barrier penetration, making it suitable for central nervous system targets .

Biological Activity

8-Acetylquinoline, a derivative of quinoline, has garnered significant attention in recent years due to its diverse biological activities. This article delves into its pharmacological potential, including antimicrobial, anticancer, and neuroprotective properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound (C_10H_9NO) features an acetyl group attached to the nitrogen-containing quinoline ring. The synthesis of this compound typically involves the acetylation of quinoline derivatives, which can be achieved through various methods, including Friedel-Crafts acylation and other catalytic processes. Recent advances in synthetic methodologies have enabled the efficient production of this compound and its derivatives.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, a study reported inhibition zones of 22 mm for Pseudomonas aeruginosa compared to a standard drug with a zone of 24 mm, indicating competitive efficacy .

Pathogen Inhibition Zone (mm) Standard Drug Zone (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

2. Anticancer Activity

The anticancer potential of this compound has been substantiated through various in vitro studies. It acts by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis. For example, complexes formed with metal ions like Cu(II) have shown IC50 values below 1 µM against several cancer cell lines .

Case Study:
A study investigated the effects of this compound derivatives on HeLa cervical cancer cells. The results indicated that these compounds significantly reduced cell viability through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .

Compound IC50 (µM) Mechanism of Action
Cu(II) complex with 8-AcQ<1Induction of apoptosis via ROS
This compoundVariesDNA damage and cell cycle arrest

3. Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. It acts as an iron chelator, which is crucial for preventing neurodegenerative diseases linked to metal ion toxicity. Its derivatives have been explored for their potential in treating conditions like Alzheimer's disease by mitigating oxidative stress in neuronal cells .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is vital for designing more potent derivatives. Modifications at various positions on the quinoline ring can significantly influence biological activity. For example, increasing lipophilicity has been correlated with enhanced antiviral activity against emerging viral pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Acetylquinoline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The Fries rearrangement of 8-hydroxyquinoline acetate esters is a key synthetic pathway for this compound. Optimizing reaction parameters (e.g., temperature, catalyst type, and solvent polarity) is critical. For instance, using AlCl₃ as a Lewis catalyst at 120–140°C can enhance acetyl group migration . Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) ensures high purity. Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants.

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify characteristic peaks, such as the acetyl group (δ ~2.6 ppm for CH₃ and ~200 ppm for carbonyl in ¹³C). The quinoline ring protons (aromatic region δ 7.0–9.0 ppm) should align with predicted coupling patterns .
  • IR : Confirm the C=O stretch (~1680–1700 cm⁻¹) and N–H stretches (if present) from the quinoline backbone.
  • MS : Molecular ion peaks ([M+H]⁺) should match the theoretical molecular weight. High-resolution MS (HRMS) resolves isotopic patterns and validates purity .

Q. What are the key applications of this compound in coordination chemistry, and how can its metal-binding properties be experimentally validated?

  • Methodological Answer : this compound acts as a chelating agent for transition metals (e.g., Zn²⁺, Cu²⁺). To validate binding, conduct UV-Vis titration experiments in ethanol/water solutions, monitoring shifts in λmax upon metal addition. Job’s plot analysis determines stoichiometry, while stability constants (log K) are calculated using Benesi-Hildebrand plots. Compare results with structurally analogous probes like 8-hydroxyquinoline derivatives .

Advanced Research Questions

Q. What strategies resolve contradictory data on the photophysical properties of this compound derivatives in different solvents?

  • Methodological Answer : Contradictions in fluorescence quantum yields or Stokes shifts may arise from solvent polarity or aggregation effects. Systematically test solvents (e.g., DMSO, THF, aqueous buffers) and measure emission spectra under controlled pH and temperature. Use time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching. Cross-validate with computational studies (TD-DFT) to model solvent interactions .

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic and steric effects of this compound in supramolecular systems?

  • Methodological Answer :

  • DFT : Optimize the geometry of this compound and its metal complexes using B3LYP/6-311+G(d,p). Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate docking poses with experimental binding affinities (e.g., SPR or ITC) .

Q. What experimental and analytical approaches address discrepancies in reported catalytic activity of this compound-metal complexes?

  • Methodological Answer : Discrepancies may stem from variations in metal-ligand ratios or reaction conditions. Replicate studies under standardized protocols (e.g., inert atmosphere, controlled humidity). Use X-ray crystallography to confirm complex structures. Kinetic studies (e.g., Eyring plots) correlate activation parameters (ΔH‡, ΔS‡) with catalytic efficiency. Compare turnover numbers (TON) across studies to identify outliers .

Q. How can this compound derivatives be functionalized for selective ion detection, and what validation protocols ensure specificity?

  • Methodological Answer : Introduce substituents (e.g., sulfonate groups) via nucleophilic acyl substitution to enhance water solubility and selectivity. Validate specificity via competitive binding assays with common interferents (e.g., Na⁺, Ca²⁺). Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal uptake. Cross-reference with crystallographic data to confirm binding modes .

Q. Guidelines for Data Reporting and Reproducibility

  • Synthesis : Report yields, purification methods, and spectroscopic data (NMR, IR, MS) in alignment with IUPAC standards .
  • Metal Complexation : Include Job’s plots, stability constants, and crystallographic CIF files (if available) in supplementary materials .
  • Computational Studies : Provide Cartesian coordinates and Gaussian input files for reproducibility .

Properties

IUPAC Name

1-quinolin-8-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVCKCOMBWIPBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480515
Record name 8-ACETYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56234-20-9
Record name 8-ACETYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quinoline-8-carboxylic acid methoxy-methyl-amide (2.16 g, 10 mmol) was dissolved in anhydrous THF (40 mL) and cooled to −78° C. The 3 M methyl magnesium iodide solution in diethyl ether (4.0 mL, 12 mmol, Aldrich) was slowly added to the reaction solution in dry ice bath. The reaction mixture was allowed to stir under nitrogen at room temperature for overnight then the reaction was cooled at ice bath and quenched with saturated aqueous ammonium chloride (40 mL). The organic phase was separated and the aqueous phase was extracted with ethyl acetate (30 mL×2). The combined organic layers were dried over anhydrous magnesium sulfate and concentrated via vacuo to give crude title compound as light yellow solid in 83% yield (1.42 g, 8.3 mmol).
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 8-bromoquinoline (2.0 g, 9.661 mmol), tributyl(1-ethoxyvinyl)stannane (4.19 g, 11.59 mmol), and Pd(PPh3)4 (557 mg, 0.483 mmol) in toluene (50 mL) was heated under argon at 70° C. for 24 h. The mixture was cooled to RT and extracted with EtOAc (2×25 mL). The combined extracts were dried over Na2SO4, filtered, and concentrated in vacuo. Chromatographic purification of the residue (silica gel, 30% EtOAc/petroleum ether) furnished 1-(quinolin-8-yl)ethanone (1.2 g, 7.01 mmol, 73% yield) as an off-white solid: 1H NMR (400 MHz, DMSO-d6) δ 8.99 (1H, dd, J=2 Hz & 2.4 Hz), 8.22 (1H, dd, J=2 Hz & 6.4 Hz), 7.95 (2H, d, J=7.6 Hz), 7.59 (1H, t, J=8 Hz), 7.48 (1H, dd, J=4 Hz), 2.95 (3H, s). m/z (ESI, +ve) 172.0 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.19 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
557 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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